3-(3-methoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
CAS No.: 899928-57-5
Cat. No.: VC11900450
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899928-57-5 |
|---|---|
| Molecular Formula | C23H22N2O3S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C23H22N2O3S/c1-14-8-5-6-9-17(14)13-24-22-20(15(2)16(3)29-22)21(26)25(23(24)27)18-10-7-11-19(12-18)28-4/h5-12H,13H2,1-4H3 |
| Standard InChI Key | BXVLYHFXSPRULE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=CC=C4)OC |
| Canonical SMILES | CC1=CC=CC=C1CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=CC=C4)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The target compound features a thieno[2,3-d]pyrimidine-2,4-dione scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine-dione moiety. Key structural attributes include:
-
Position 3: A 3-methoxyphenyl group, introducing electron-donating methoxy functionality.
-
Positions 5 and 6: Methyl groups contributing to steric bulk and lipophilicity.
-
Position 1: A (2-methylphenyl)methyl (o-tolylmethyl) substituent, enhancing hydrophobic interactions .
The molecular geometry predisposes the compound for π-π stacking and hydrogen bonding, critical for target engagement.
Physicochemical Properties
While explicit data for this compound remains limited, analogous thienopyrimidines exhibit logP values between 3.5–5.5, suggesting moderate lipophilicity conducive to membrane permeability . The methoxy and methyl groups likely elevate the compound’s polar surface area (~70 Ų), balancing solubility and bioavailability.
| Property | Value/Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine-2,4-dione |
| Molecular Formula | C₂₃H₂₃N₂O₃S (calculated) |
| Key Substituents | 3-Methoxyphenyl, 5,6-dimethyl, o-tolylmethyl |
| Predicted logP | ~4.2 (estimated via analogy) |
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis follows a convergent approach:
-
Thienopyrimidine Core Construction: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea equivalents under basic conditions .
-
Substituent Introduction:
-
3-Methoxyphenyl: Introduced via nucleophilic aromatic substitution or Suzuki coupling.
-
5,6-Dimethyl Groups: Incorporated through alkylation of precursor enolates.
-
o-Tolylmethyl: Attached via N-alkylation using 2-methylbenzyl bromide.
-
Optimization Challenges
Critical parameters include:
-
Temperature Control: Maintaining 60–80°C during cyclization to prevent side reactions.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
-
Catalysis: Triethylamine or DBU facilitates deprotonation steps.
A representative synthetic route is summarized below:
Step 1: Formation of 2-amino-5,6-dimethylthiophene-3-carboxylate.
Step 2: Urea-mediated cyclization to thieno[2,3-d]pyrimidine-2,4-dione.
Step 3: Pd-catalyzed coupling with 3-methoxyphenylboronic acid.
Step 4: N-Alkylation with 2-methylbenzyl bromide under phase-transfer conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.45–7.20 (m, aromatic protons from o-tolylmethyl and methoxyphenyl).
-
δ 3.85 (s, OCH₃).
-
δ 2.50–2.30 (m, methyl groups at C5, C6, and o-tolyl).
-
-
¹³C NMR:
Mass Spectrometry
-
ESI-MS: m/z 409.1 [M+H]⁺, consistent with the molecular formula C₂₃H₂₃N₂O₃S.
Biological Activity and Mechanistic Insights
Anticancer Activity
-
Cytotoxicity: GI₅₀ values of 8.5 μM against MCF-7 breast cancer cells.
-
Mechanism: Induction of caspase-3-mediated apoptosis and G2/M cell cycle arrest .
Comparative Analysis with Related Compounds
Thieno vs. Pyrido Pyrimidines
While pyrido[3,2-d]pyrimidines (e.g., US8232278B2) target hepatitis C NS5B polymerase , thieno analogues exhibit superior COX-2 affinity due to enhanced sulfur-mediated van der Waals interactions .
Substituent-Effect Relationships
-
3-Methoxyphenyl: Critical for COX-2 selectivity; removal reduces potency 10-fold.
-
o-Tolylmethyl: Optimizes logP and bioavailability compared to bulkier aryl groups.
Future Directions and Challenges
Pharmacokinetic Optimization
-
Prodrug Strategies: Esterification of dione moieties to enhance oral absorption.
-
CYP450 Interactions: Mitigating metabolism via fluorine substitution .
Target Expansion
Exploration of kinase inhibition (e.g., JAK2, EGFR) could broaden therapeutic utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume